molecular formula C13H14IN3O2 B13486759 benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate

benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate

Cat. No.: B13486759
M. Wt: 371.17 g/mol
InChI Key: VDSSVOMHDANUFF-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can target the carbamate group or the iodine substituent.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbamate or deiodinated pyrazole.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with various biomolecules.

Mechanism of Action

The mechanism of action of benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The iodine substituent and the carbamate group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]carbamate
  • Benzyl N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]carbamate
  • Benzyl N-[2-(4-fluoro-1H-pyrazol-1-yl)ethyl]carbamate

Uniqueness

The presence of the iodine atom in benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and biological activity, making this compound particularly interesting for further study.

Properties

Molecular Formula

C13H14IN3O2

Molecular Weight

371.17 g/mol

IUPAC Name

benzyl N-[2-(4-iodopyrazol-1-yl)ethyl]carbamate

InChI

InChI=1S/C13H14IN3O2/c14-12-8-16-17(9-12)7-6-15-13(18)19-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,18)

InChI Key

VDSSVOMHDANUFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN2C=C(C=N2)I

Origin of Product

United States

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